Methyl 4-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
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Description
Methyl 4-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C23H28N4O5 and its molecular weight is 440.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of similar compounds has been found to be in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s activity, which can have various downstream effects.
Biochemical Pathways
The primary function of α1-AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the interaction of the compound with α1-AR can potentially affect these functions.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds have been studied . These properties are crucial in determining the bioavailability of the compound.
Properties
IUPAC Name |
methyl 4-[[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-31-20-6-4-3-5-19(20)27-15-13-26(14-16-27)12-11-24-21(28)22(29)25-18-9-7-17(8-10-18)23(30)32-2/h3-10H,11-16H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIIIHSAPCHFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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